REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[Cl:9][C:10]1[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=1[CH2:12][NH2:13]>C(O)C>[Cl:9][C:10]1[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=1[CH2:12][NH:13][C:4](=[O:6])[CH2:3][C:1]#[N:2]
|
Name
|
|
Quantity
|
0.71 mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
0.71 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ether/pentane
|
Type
|
CUSTOM
|
Details
|
to give 56 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CNC(CC#N)=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |